![molecular formula C13H24N2O2 B2916647 tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate CAS No. 1037383-91-7](/img/structure/B2916647.png)
tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate
Overview
Description
Tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound . It contains a total of 39 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of different types of bonds and rings . It includes a five-membered ring and a six-membered ring, as well as a nine-membered ring. The molecule also contains a (thio-) carbamate group, a secondary amine, and a pyrrolidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.32 . It is recommended to store the compound at 0-8°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its tert-butyl group can be used to introduce steric hindrance, which is beneficial in selective reactions . For example, it can be utilized in the synthesis of complex molecules where the isoindoline moiety is a key structural component.
Medicinal Chemistry
In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmacologically active molecules. It has been specifically mentioned as an intermediate for nicotinic acetylcholine receptor agonists , which are important in the treatment of neurodegenerative diseases like Alzheimer’s.
Biosynthesis
Its relevance in nature and potential implication in biosynthetic pathways suggest that this compound could be involved in the natural synthesis of complex organic molecules .
Biodegradation
The tert-butyl group’s unique reactivity pattern also implies that it could play a role in biodegradation processes, aiding in the breakdown of organic compounds in the environment .
properties
IUPAC Name |
tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJNHDCEWDUHMX-ZWNOBZJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate |
Synthesis routes and methods
Procedure details
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